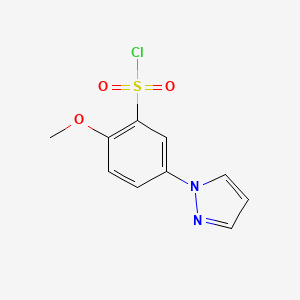
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Overview
Description
2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (MPSC) is a chemical compound that has been attracting attention in the scientific field. It has a molecular formula of C10H9ClN2O3S and an average mass of 272.708 Da .
Molecular Structure Analysis
The molecular structure of MPSC consists of a benzene ring substituted with a methoxy group and a pyrazolyl benzenesulfonyl chloride group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
MPSC has a molecular weight of 272.71 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental measurements.Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride and its derivatives have been studied for their potential antimicrobial and antioxidant activities. A study found that certain analogues of this compound demonstrated significant antimicrobial and antioxidant properties, indicating their potential application in these areas (Rangaswamy et al., 2017).
Antibacterial Activity
Another research focused on the synthesis of specific derivatives of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which exhibited notable antibacterial activity against various bacterial strains, such as Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Inhibition of Cyclooxygenase-2 (COX-2)
The compound has also been explored for its potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Studies have identified several derivatives of this compound as potent and selective COX-2 inhibitors, which could have implications in the treatment of conditions like arthritis (Penning et al., 1997).
Biological Activity Studies
There is ongoing research into the biological activities of various derivatives of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride. Studies have synthesized different derivatives and evaluated them for potential toxicity against bacteria, indicating their broad applicability in biological research (Uma et al., 2017).
Anti-Cancer Potential
Research has been conducted on derivatives of this compound for their potential application in cancer treatment. For instance, molecular docking studies on certain derivatives have shown promise as anti-breast cancer agents, indicating their potential use in developing new cancer therapies (Putri et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDGOSQVGJNNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



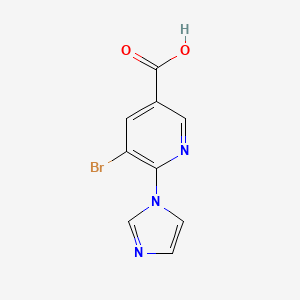
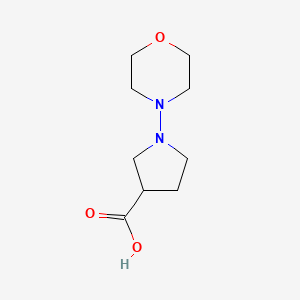
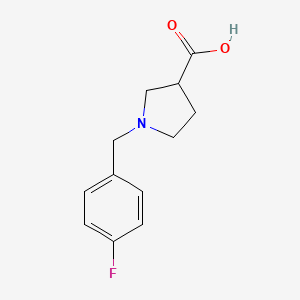
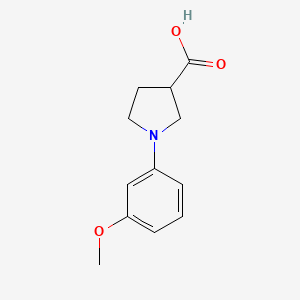
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
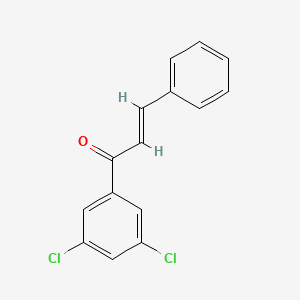
![2-Methyl-N-[(1E)-1-(2,4,6-trifluorophenyl)ethylidene]propane-2-sulfinamide](/img/structure/B1391665.png)
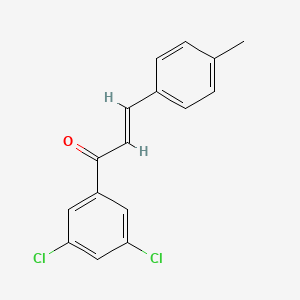
![6-[(2-Amino-4-chlorophenyl)amino]-2,2-dimethyl-2,3-dihydro-4H-pyran-4-one](/img/structure/B1391667.png)
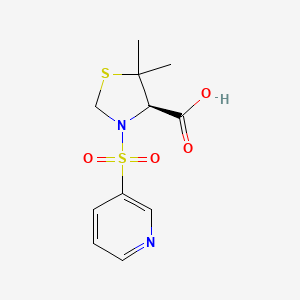
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)
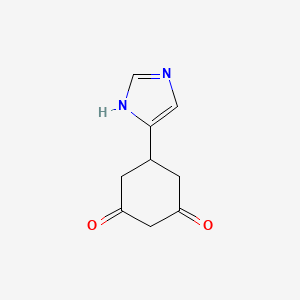
![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)